POVPC

Beschreibung

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDALSACBQVTN-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634936 | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121324-31-0 | |

| Record name | 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the full name of POVPC

- 1. caymanchem.com [caymanchem.com]

- 2. 1-PALMITOYL-2-(5-OXOVALEROYL)-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | 121324-31-0 [chemicalbook.com]

- 3. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. POVPC powder Avanti Polar Lipids [sigmaaldrich.com]

- 5. The oxidized phospholipid POVPC impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Povpc | 121324-31-0 [smolecule.com]

- 7. moleculardepot.com [moleculardepot.com]

An In-depth Technical Guide to 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent oxidized phospholipid (OxPL) generated during the oxidation of low-density lipoproteins (LDL). It is a key bioactive lipid implicated in the pathogenesis of various inflammatory diseases, most notably atherosclerosis. This technical guide provides a comprehensive overview of the core chemical and physical properties of POVPC, its synthesis, and its multifaceted biological activities. Detailed experimental protocols for key assays and visualizations of its primary signaling pathways are included to facilitate further research and drug development efforts in related fields.

Core Structure and Physicochemical Properties

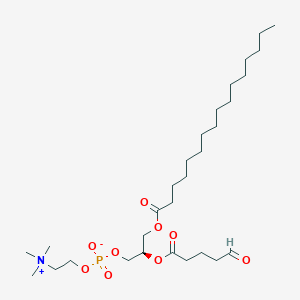

POVPC is a glycerophospholipid characterized by a palmitoyl (B13399708) group at the sn-1 position and a truncated, oxidized acyl group, 5-oxovaleroyl, at the sn-2 position of the glycerol (B35011) backbone. The head group consists of a phosphocholine (B91661) moiety.[1]

Chemical Structure:

Caption: Chemical structure of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC).

Quantitative Data

The key physicochemical properties of POVPC are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C29H56NO9P | [1] |

| Molecular Weight | 593.7 g/mol | [1] |

| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |

| SMILES | CCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCCC=O | [1] |

| CAS Number | 121324-31-0 |

Synthesis

Biological Activities and Signaling Pathways

POVPC is a biologically active lipid that exerts a range of effects on various cell types, contributing to inflammatory processes. It is a significant component of minimally modified low-density lipoprotein (MM-LDL) and is found in atherosclerotic lesions.

Effects on Endothelial Cells

-

Induction of Monocyte Adhesion: POVPC promotes the binding of monocytes to endothelial cells, a critical step in the development of atherosclerosis.[3] This is mediated by the induction of connecting segment-1 (CS-1) fibronectin expression on the endothelial cell surface.[3]

-

Inhibition of Neutrophil Adhesion: In contrast to its effect on monocytes, POVPC inhibits the lipopolysaccharide (LPS)-induced binding of neutrophils.[3]

-

eNOS Uncoupling: POVPC can impair endothelial function by uncoupling endothelial nitric oxide synthase (eNOS), leading to decreased nitric oxide (NO) production and increased superoxide (B77818) generation.

Effects on Vascular Smooth Muscle Cells (VSMCs)

-

Inhibition of Proliferation and Induction of Apoptosis: POVPC inhibits the proliferation of VSMCs and induces apoptosis, or programmed cell death.[4] This effect is more potent compared to other oxidized phospholipids (B1166683) like 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC).[4] The pro-apoptotic effects are observed under low serum conditions and are abolished in the presence of high serum levels.[4]

Signaling Pathways

POVPC mediates its cellular effects through several signaling pathways:

-

Platelet-Activating Factor (PAF) Receptor: Some of the effects of POVPC are mediated through the PAF receptor, as they can be blocked by PAF receptor antagonists.

-

PI3K/Akt/eNOS Pathway: POVPC can influence the phosphorylation state and activity of eNOS through the PI3K/Akt signaling cascade.

-

Neutral Sphingomyelinase (nSMase) Pathway: POVPC can induce apoptosis by activating nSMase, leading to the generation of ceramide, a pro-apoptotic second messenger.

-

NF-κB Pathway: POVPC can modulate the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Key signaling pathways activated or modulated by POVPC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of POVPC.

Monocyte Adhesion Assay

This protocol details the procedure for measuring the adhesion of monocytes to human aortic endothelial cells (HAECs) treated with POVPC.

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

POVPC

-

Tissue culture medium

-

Human peripheral blood monocytes

-

48-well plates

-

Paraformaldehyde (4%)

Procedure:

-

Seed HAECs in 48-well plates and culture until confluent.

-

Prepare a stock solution of POVPC in chloroform, dry it under nitrogen, and resuspend it in tissue culture medium to the desired concentrations.

-

Treat the confluent HAEC monolayers with various concentrations of POVPC or control medium for 4 hours at 37°C.

-

Isolate human peripheral blood monocytes.

-

Rinse the HAEC monolayers with fresh medium to remove any unbound POVPC.

-

Add the isolated monocytes to the HAEC monolayers and incubate for a specified period (e.g., 30 minutes).

-

Gently wash the wells to remove non-adherent monocytes.

-

Fix the cells with 4% paraformaldehyde.

-

Quantify the number of adherent monocytes by counting under a microscope.

Western Blot Analysis of eNOS Phosphorylation

This protocol describes the detection of changes in eNOS phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs) in response to POVPC treatment.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

POVPC

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: rabbit anti-p-eNOS (Ser1177), mouse anti-eNOS

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Chemiluminescent substrate

Procedure:

-

Culture HUVECs to 80-90% confluency.

-

Treat cells with the desired concentrations of POVPC for a specified time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-eNOS at 1:1000 dilution, anti-eNOS at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 - 1:10000 dilution) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated eNOS signal to the total eNOS signal.

TUNEL Assay for Apoptosis in Vascular Smooth Muscle Cells

This protocol outlines the detection of apoptosis in VSMCs treated with POVPC using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

-

Vascular Smooth Muscle Cells (VSMCs)

-

POVPC

-

Chamber slides or coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

-

Fluorescence microscope

Procedure:

-

Seed VSMCs on chamber slides or coverslips.

-

Treat cells with various concentrations of POVPC for a specified duration (e.g., 24-48 hours).

-

Fix the cells with fixation solution for 1 hour at room temperature.

-

Rinse the cells with PBS.

-

Incubate the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Rinse the cells with PBS.

-

Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Analyze the slides under a fluorescence microscope to visualize TUNEL-positive (apoptotic) cells.

Measurement of Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium levels in response to POVPC using a fluorescent calcium indicator.

Materials:

-

Target cells (e.g., endothelial cells)

-

POVPC

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Balanced salt solution (BSS)

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate or on glass-bottom dishes.

-

Prepare a loading solution containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 in BSS.

-

Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C.

-

Wash the cells with BSS to remove excess dye.

-

Measure the baseline fluorescence.

-

Add POVPC at the desired concentration.

-

Immediately start recording the fluorescence intensity over time to capture the calcium transient.

-

Analyze the data by calculating the change in fluorescence from the baseline.

Caption: General experimental workflow for studying the effects of POVPC.

Conclusion

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine is a critical bioactive lipid mediator with significant implications for inflammatory diseases, particularly atherosclerosis. Its ability to modulate key cellular processes in endothelial and vascular smooth muscle cells highlights its importance as a research focus and a potential therapeutic target. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of POVPC's role in health and disease and aiding in the development of novel therapeutic strategies.

References

A Technical Guide to 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) as a Key Bioactive Component of Oxidized LDL

Abstract

Oxidized low-density lipoprotein (oxLDL) is a critical pathogenic factor in the development and progression of atherosclerosis. Its biological activity is largely attributed to the heterogeneous mixture of oxidized phospholipids (B1166683) (oxPLs) it carries. Among these, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) has been identified as a principal and highly bioactive component. POVPC is a truncated phospholipid generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC). It is found in atherosclerotic lesions and contributes to multiple facets of vascular disease, including endothelial dysfunction, inflammation, smooth muscle cell apoptosis, and foam cell formation.[1][2][3] This guide provides a detailed technical overview of POVPC, covering its formation, key biological activities, underlying signaling mechanisms, quantitative effects, and the experimental protocols used for its study.

Formation and Chemical Structure of POVPC

POVPC is not present in native LDL but is formed during oxidative stress. The precursor molecule is typically a phosphatidylcholine containing a polyunsaturated fatty acid at the sn-2 position, most commonly arachidonic acid (20:4) found in PAPC.[4]

Formation Pathway: Oxidative attack on the arachidonic acid chain of PAPC leads to the formation of unstable lipid hydroperoxides. Subsequent oxidative cleavage of the carbon-carbon double bonds results in the generation of truncated phospholipids with reactive functional groups at the terminus of the shortened sn-2 acyl chain.[5] The oxidative cleavage of PAPC specifically generates POVPC, which contains a five-carbon ω-aldehyde group, and its further oxidation product, 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), which has a ω-carboxyl group.[5]

-

Caption: Simplified pathway of POVPC formation. */

Biological Activities and Signaling Pathways

POVPC is a pleiotropic signaling molecule that interacts with various cell types within the vascular wall, including endothelial cells, macrophages, and smooth muscle cells, to promote a pro-atherogenic environment.

Pro-inflammatory Effects in Macrophages and Endothelial Cells

POVPC is a potent pro-inflammatory mediator, inducing the expression of numerous cytokines and adhesion molecules.[6][7] In THP-1-derived macrophages, POVPC upregulates the expression of granulocyte/macrophage colony-stimulating factor (GM-CSF), tumor necrosis factor (TNF)-α, monocyte chemotactic protein 1 (MCP-1), interleukin (IL)-1β, IL-6, and IL-8.[6]

Signaling Mechanisms: The inflammatory effects of POVPC are mediated through several pattern recognition receptors, including Toll-like receptors (TLRs) and the Platelet-Activating Factor Receptor (PAF-R).

-

TLR Pathway: Studies have shown that the pro-inflammatory effects of oxidized phospholipids can be mediated by TLR2 and TLR4.[1][8] The interaction with TLRs, often facilitated by co-receptors like CD14, initiates downstream signaling cascades involving MyD88 and TRIF adaptors, leading to the activation of transcription factors such as NF-κB and subsequent inflammatory gene expression.[9]

-

PAF-R Pathway: POVPC can bind to the PAF-receptor on human macrophages, leading to intracellular Ca2+ fluxes and the transcription of pro-inflammatory and pro-atherogenic genes.[10] However, the signaling is only partially dependent on PAF-R, as POVPC uniquely induces a several-fold activation of the IL-8 gene, suggesting the involvement of other receptors.[10]

-

Caption: POVPC inflammatory signaling pathways. */

Induction of Apoptosis in Vascular Cells

POVPC is cytotoxic and induces apoptosis in both vascular smooth muscle cells (VSMCs) and macrophages, which is a critical event in the formation of the necrotic core of atherosclerotic plaques.[1][2][11]

Signaling Mechanisms: In human smooth muscle cells, POVPC-induced apoptosis is initiated by the activation of acid sphingomyelinase, which converts sphingomyelin (B164518) to ceramide.[1] Ceramide, a potent signaling lipid, subsequently activates the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPKs, leading to the activation of executioner caspase-3 and apoptosis.[1] In endothelial cells, POVPC induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and cleaved caspase-3.[3]

-

Caption: POVPC-induced apoptotic signaling cascade. */

Endothelial Dysfunction

Endothelial dysfunction is an early event in atherogenesis. POVPC contributes significantly to this process by impairing vasodilation, inhibiting cell migration and proliferation, and promoting a pro-coagulant state.[3]

Signaling Mechanisms: POVPC impairs endothelial function primarily by uncoupling and inhibiting endothelial nitric oxide synthase (eNOS).[3] It achieves this by:

-

Inhibiting the phosphorylation of Akt and eNOS at its activating site (Ser1177).

-

Increasing the phosphorylation of eNOS at its inhibitory site (Thr495) via activation of Protein Kinase C-βII (PKC-βII) and p70S6K.

-

Reducing the association of eNOS with its stabilizing partner, heat shock protein 90 (HSP90). This cascade results in decreased nitric oxide (NO) production and increased superoxide (B77818) anion (O₂⁻) generation, a state known as eNOS uncoupling.[3]

Effects on Vascular Smooth Muscle Cells (VSMCs)

Beyond apoptosis, POVPC modulates VSMC phenotype, promoting proliferation and migration, which contribute to the thickening of the arterial intima.[1] Recently, POVPC has also been shown to promote vascular calcification by triggering ferroptosis, a form of iron-dependent programmed cell death, in VSMCs.[12] This involves increasing oxidative stress, impairing mitochondrial function, and upregulating osteogenic markers like Runx2 and BMP2.[12]

Quantitative Data Summary

The biological effects of POVPC are concentration-dependent. The following tables summarize quantitative data from key studies.

Table 1: Pro-inflammatory and Pro-apoptotic Effects of POVPC

| Parameter | Cell Type | Concentration | Observed Effect | Reference |

| Apoptosis | Human VSMCs | 10 µM | Induction of apoptosis after 10 hours. | [1] |

| Apoptosis | RAW 264.7 Macrophages | 50 µM | Time-dependent decrease in cell viability, induction of apoptosis. | [13] |

| Cytokine Upregulation | THP-1 Macrophages | Not specified | Upregulation of GM-CSF, TNF-α, MCP-1, IL-1β, IL-6, IL-8 genes. | [6] |

| TLR2 Signaling Inhibition | Macrophages | >30 µM | Inhibition of TLR2 signaling induced by ligands. | |

| Monocyte Binding | HAECs | 10-50 µg/mL | Dose-dependent increase in monocyte binding. |

Table 2: Effects of POVPC on Endothelial and VSMC Function

| Parameter | Cell Type | Concentration | Observed Effect | Reference |

| Endothelial Dysfunction | HUVECs | Not specified | Decreased NO production, increased O₂⁻ generation, inhibited proliferation. | [3] |

| Vascular Calcification | VSMCs | Not specified | Increased mineralization and expression of osteogenic markers (Runx2, BMP2). | [12] |

| Cell Proliferation | VSMCs | Not specified | Inhibition of cell proliferation. | [2] |

Experimental Protocols

This section details methodologies for key experiments used to characterize the effects of POVPC.

Synthesis and Purification of POVPC

POVPC is typically synthesized by the ozonolysis of PAPC, followed by purification.[5]

Protocol: Synthesis via Ozonolysis

-

Dissolution: Dissolve 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) in a suitable organic solvent like chloroform (B151607) or methanol.

-

Ozonolysis: Cool the solution to -70°C and bubble ozone gas through it until the solution turns a persistent blue color, indicating an excess of ozone.

-

Reduction: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove excess ozone. Add a reducing agent, such as triphenylphosphine (B44618) or dimethyl sulfide, to reduce the ozonide intermediates to aldehydes.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude POVPC product using high-performance liquid chromatography (HPLC) or column chromatography on a silica (B1680970) gel stationary phase.[14][15] Use a solvent gradient (e.g., chloroform/methanol/water) for elution.

-

Verification: Confirm the structure and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

-

Caption: Workflow for POVPC synthesis and purification. */

Cell Culture and Treatment

-

Cell Lines: Culture human aortic endothelial cells (HAECs), human umbilical vein endothelial cells (HUVECs), human vascular smooth muscle cells (VSMCs), or macrophage cell lines (e.g., THP-1, RAW 264.7) in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics.[3][16]

-

Preparation of POVPC: Resuspend purified POVPC in a carrier solvent like ethanol (B145695) or chloroform, dry it under a stream of nitrogen, and then resuspend it in serum-free culture medium or medium containing low serum to form liposomes.[2][17]

-

Treatment: Add the POVPC suspension to cell cultures at the desired final concentration (typically in the range of 1-50 µM) for the specified duration (e.g., 4 to 24 hours).[1][13]

Apoptosis Assay (TUNEL Staining)

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[3]

-

Cell Seeding: Seed cells on glass coverslips and treat with POVPC as described above.

-

Fixation: After treatment, wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) buffer for 2 minutes on ice.

-

Labeling: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Counterstaining: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence from DAPI.

Quantification of POVPC by LC-MS/MS

This method allows for the sensitive and specific quantification of POVPC in biological samples.[4]

-

Sample Preparation: To 10 µL of plasma or cell lysate, add internal standards (e.g., stable isotope-labeled POVPC).

-

Protein Precipitation & Extraction: Add 200 µL of an acetonitrile/methanol (1:1) mixture to precipitate proteins and extract lipids. Vortex and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separate lipids on a C18 reverse-phase column.

-

Mass Spectrometry: Perform detection using an MS/MS detector operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for POVPC and the internal standard.

-

Quantification: Calculate the concentration of POVPC based on the peak area ratio relative to the internal standard and a standard curve.

Implications for Drug Development

The central role of POVPC in mediating inflammation, apoptosis, and endothelial dysfunction makes it and its associated pathways attractive targets for therapeutic intervention in atherosclerosis and other inflammatory diseases.

-

Targeting POVPC Directly: Strategies could involve the development of antibodies or small molecules that specifically bind to and neutralize POVPC, preventing its interaction with cellular receptors. The E06 antibody, which recognizes the phosphocholine (B91661) headgroup of oxidized phospholipids, has been shown to block foam cell formation.[1]

-

Inhibiting POVPC Formation: Antioxidant therapies aimed at preventing the initial oxidation of LDL phospholipids could reduce the formation of POVPC.

-

Blocking Downstream Signaling: Targeting the receptors (TLR2, TLR4, PAF-R) or key downstream signaling molecules (p38 MAPK, NF-κB) that mediate POVPC's effects represents a viable strategy for mitigating vascular inflammation and cell death.

Understanding the precise mechanisms of POVPC action is crucial for designing targeted therapies to combat cardiovascular disease.

References

- 1. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oxidized phospholipid POVPC impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Levels of Oxidized Phospholipids in High-Density Lipoprotein During the Course of Sepsis and Their Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive metabolism increases the proinflammatory activity of aldehyde phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelial Cell Regulation by Phospholipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Oxidized phospholipid: POVPC binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxidized phospholipid POVPC contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Biological Synthesis, Origin, and Function of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent member of the oxidized phospholipid (OxPL) family. These molecules are generated through the oxidative modification of polyunsaturated fatty acids esterified to phospholipid backbones. POVPC, specifically, is a truncated phospholipid derived from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), a common phospholipid in cell membranes and lipoproteins.[1][2][3] Found in high concentrations within oxidized low-density lipoprotein (oxLDL) and atherosclerotic lesions, POVPC is recognized as a key bioactive lipid mediator.[1][4][5] It plays a critical role in a variety of pathophysiological processes, including inflammation, apoptosis, and endothelial dysfunction, making it a molecule of significant interest in the study and development of therapeutics for cardiovascular and inflammatory diseases.[4][6][7]

Biological Synthesis and Origin of POVPC

The formation of POVPC is not a direct, genetically programmed enzymatic synthesis but rather the result of oxidative damage to a precursor phospholipid.

Precursor Molecule: PAPC

The primary precursor for POVPC is 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). PAPC is a glycerophospholipid containing a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol (B35011) backbone.[1][8] The presence of the highly unsaturated arachidonic acid chain makes PAPC particularly susceptible to oxidation.

Formation via Oxidative Fragmentation

POVPC is formed when the arachidonoyl residue at the sn-2 position of PAPC is oxidatively cleaved.[8] This process can occur through both non-enzymatic and enzymatic pathways.

-

Non-Enzymatic Oxidation: The most common pathway for POVPC formation is the non-enzymatic, free radical-mediated peroxidation of PAPC.[9][10][11] Reactive oxygen species (ROS), such as those produced during inflammatory responses or metabolic stress, attack the double bonds of the arachidonic acid chain.[11] This initiates a cascade of reactions leading to the fragmentation of the acyl chain, resulting in the formation of a five-carbon aldehyde-terminated chain, the 5-oxovaleroyl group, at the sn-2 position.[8][9]

-

Enzymatic Oxidation: While the bulk of POVPC formation is thought to be non-enzymatic, cellular enzymes such as lipoxygenases can also initiate the oxidation of polyunsaturated fatty acids within phospholipids (B1166683).[9][10][12] These enzymes can introduce oxygen to the arachidonate (B1239269) chain, creating unstable hydroperoxides that can then decompose to form truncated products like POVPC.[10]

Primary Biological Sources

POVPC is not typically found in healthy, non-stressed cells. Its presence is a hallmark of oxidative stress and tissue damage. The primary biological sources include:

-

Oxidized Low-Density Lipoprotein (oxLDL): POVPC is a major component of oxLDL particles, which are central to the pathogenesis of atherosclerosis.[4][5]

-

Atherosclerotic Lesions: Significant amounts of POVPC are found within atherosclerotic plaques in the arterial wall.[4][8]

-

Apoptotic Cells: The membranes of apoptotic cells are enriched with OxPLs, including POVPC, which act as signals for their clearance by phagocytes.[10]

Key Signaling Pathways of POVPC

POVPC exerts its diverse biological effects by engaging with multiple cellular receptors and activating downstream signaling cascades.

-

Receptor Interactions: POVPC is recognized by several pattern recognition receptors (PRRs), including CD36 and the Platelet-Activating Factor receptor (PAF-R).[1][9][13] Its binding to these receptors on cells like macrophages and endothelial cells initiates intracellular signaling.[1][13] For example, the interaction with CD36 is crucial for the uptake of oxLDL by macrophages, leading to foam cell formation.[1][5]

-

Pro-Apoptotic Signaling: In various cell types, including oligodendrocytes and vascular smooth muscle cells, POVPC is a potent inducer of apoptosis.[4][6] One well-described pathway involves the rapid activation of Caspase 8 and neutral sphingomyelinase (NSMase).[6] NSMase activation leads to the production of ceramide, a key second messenger in stress signaling. This cascade can also involve the activation of the JNK pro-apoptotic pathway and the degradation of the pro-survival kinase Akt, ultimately leading to the activation of executioner caspases like Caspase 3 and cell death.[6]

Quantitative Data Summary

The biological activity of POVPC is concentration-dependent. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Biological Effects of POVPC

| Parameter | Cell Type | Value | Effect | Reference |

|---|---|---|---|---|

| IC₅₀ | Neonatal Rat Oligodendrocytes | ~15 µM | Induction of cell death | [6] |

| Caspase 3 Activation | Neonatal Rat Oligodendrocytes | ~2.5-fold increase at 10 µM | Pro-apoptotic enzyme activation | [6] |

| Caspase 8 Activation | Neonatal Rat Oligodendrocytes | ~4.0-fold increase at 10 µM | Pro-apoptotic enzyme activation | [6] |

| NSMase Activation | Neonatal Rat Oligodendrocytes | ~2.0-fold increase at 10 µM | Pro-apoptotic enzyme activation | [6] |

| mGFP-GPI Dimer Fraction | CHO Cells | Reduction from 30.8% to 8.3% at 10 µM | Disintegration of membrane nanoplatforms |[14] |

Table 2: Concentrations of POVPC in Human Plasma

| Condition | Sample Type | Concentration (ng/µL) | Significance | Reference |

|---|---|---|---|---|

| Healthy Controls | Plasma | 0.29 ± 0.02 | Baseline | [15] |

| STEMI Patients (Ischemia) | Plasma | 0.44 ± 0.06 | Significantly elevated vs. controls (p < 0.05) | [15] |

| Healthy Controls | HDL | 224.9 | Baseline | [3] |

| Sepsis Patients (Day 1) | HDL | 292.0 | Significantly elevated vs. controls (p = 0.0004) |[3] |

Experimental Protocols

Protocol for In Vitro Synthesis of POVPC via Air Oxidation of PAPC

This protocol describes a common method to generate a mixture of oxidized phospholipids, including POVPC, for experimental use.[15]

-

Preparation: Dissolve a known amount of synthetic PAPC in chloroform (B151607) in a glass test tube.

-

Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while vortexing. This creates a thin lipid film on the inner surface of the tube.

-

Oxidation: Expose the thin lipid film to air for 12-24 hours at room temperature. Longer exposure times favor the formation of fragmented species like POVPC.[15]

-

Reconstitution: Resuspend the oxidized lipid film in a suitable solvent (e.g., ethanol (B145695) or chloroform) for storage or in culture medium/buffer for immediate use in cell-based assays.

-

Analysis (Optional but Recommended): Confirm the generation of POVPC and other OxPLs using LC-MS/MS analysis.

Protocol for Detection and Quantification of POVPC by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific oxidized phospholipids from complex biological samples.[15][16]

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, cell lysate) using a Folch or Bligh-Dyer method with chloroform/methanol mixtures. An internal standard (e.g., a deuterated POVPC analogue) should be added at the start of the extraction for accurate quantification.

-

Chromatographic Separation: Reconstitute the dried lipid extract in a suitable mobile phase. Inject the sample onto a reverse-phase C18 column using an ultra-performance liquid chromatography (UPLC) system. Elute lipids using a gradient of solvents (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) acetate). Oxidized phospholipids like POVPC are more polar and typically elute earlier than their non-oxidized precursors.[16]

-

Mass Spectrometry Detection: Interface the UPLC system with a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: Monitor for the specific precursor-to-product ion transition for POVPC in Multiple Reaction Monitoring (MRM) mode. For POVPC (m/z 594.4), a characteristic product ion is the phosphocholine (B91661) headgroup (m/z 184.1).[16]

-

Data Analysis: Quantify the amount of POVPC in the sample by comparing its peak area to that of the known concentration of the internal standard.

Protocol for Assessment of POVPC-Induced Apoptosis via Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[4][17]

-

Cell Culture and Treatment: Seed cells (e.g., vascular smooth muscle cells) in a 6-well plate and grow to sub-confluency. Treat the cells with the desired concentrations of POVPC (e.g., 1-50 µM) for a specified time (e.g., 4-24 hours). Include an untreated control and a vehicle control (e.g., ethanol).

-

Cell Harvesting: Wash cells with cold PBS and detach them using a gentle enzyme-free dissociation buffer. Collect all cells, including any floating in the medium (which may be apoptotic).

-

Staining: Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) or 7-AAD. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of POVPC-induced apoptosis.

-

Conclusion

POVPC is a biologically potent oxidized phospholipid originating from the oxidative degradation of PAPC, a common membrane and lipoprotein constituent. Its formation, primarily through non-enzymatic ROS-driven processes, serves as an indicator of oxidative stress. By activating specific signaling pathways, POVPC significantly influences cellular processes like inflammation and apoptosis, thereby contributing to the pathology of diseases such as atherosclerosis. The detailed protocols and quantitative data provided in this guide offer a foundational resource for researchers investigating the complex roles of POVPC and for professionals exploring its potential as a biomarker or therapeutic target in drug development.

References

- 1. Context-dependent role of oxidized lipids and lipoproteins in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Levels of Oxidized Phospholipids in High-Density Lipoprotein During the Course of Sepsis and Their Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-PALMITOYL-2-(5-OXOVALEROYL)-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | 121324-31-0 [chemicalbook.com]

- 8. Impact of Truncated Oxidized Phosphatidylcholines on Phospholipase A2 Activity in Mono- and Polyunsaturated Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidized Lipids Formed Non-enzymatically by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Oxidized phospholipid: POVPC binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidized Phospholipids Inhibit the Formation of Cholesterol-Dependent Plasma Membrane Nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increase in Plasma Oxidized Phosphatidylcholines (OxPCs) in Patients Presenting With ST-Elevation Myocardial Infarction (STEMI) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. researchgate.net [researchgate.net]

POVPC mechanism of action in atherosclerosis

An in-depth technical guide on the core mechanism of action for 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) in the pathology of atherosclerosis is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the large arteries. A key initiating event in atherogenesis is the oxidative modification of low-density lipoprotein (LDL) within the arterial intima, leading to the formation of various bioactive molecules, including oxidized phospholipids (B1166683) (OxPLs). Among these, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) has been identified as a significant pathological mediator. POVPC is a major component of minimally modified LDL and is found in atherosclerotic lesions.[1] It exerts pleiotropic effects on the primary cells of the vascular wall—endothelial cells, macrophages, and vascular smooth muscle cells (VSMCs)—thereby driving key processes in the development and progression of atherosclerotic plaques. This guide delineates the core mechanisms of POVPC action, focusing on its interactions with cellular receptors, modulation of signaling pathways, and the resulting pathophysiological outcomes.

Cellular Mechanisms of POVPC in Atherosclerosis

POVPC's pro-atherogenic effects are mediated through its interaction with various cell types in the vessel wall. Its actions are multifaceted, ranging from inducing endothelial dysfunction and promoting inflammation to triggering apoptosis and cellular transdifferentiation.

Endothelial Cells (ECs)

Endothelial dysfunction is a critical early event in atherosclerosis. POVPC contributes significantly to this process by impairing endothelial function and promoting an inflammatory phenotype.

-

Impairment of Endothelial Nitric Oxide Synthase (eNOS) Function: POVPC uncouples and inhibits eNOS, a key enzyme for maintaining vascular tone and health.[2] This leads to decreased production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule, and an increase in the generation of superoxide (B77818) anions (O2−).[2] The mechanism involves the inhibition of Akt and eNOS phosphorylation at the activating site (Ser1177) and an increase in phosphorylation at the inhibitory site (Thr495).[2] POVPC also reduces the association of eNOS with heat shock protein 90 (HSP90), which is crucial for its activity.[2]

-

Induction of Endothelial Apoptosis: POVPC induces programmed cell death in human umbilical vein endothelial cells (HUVECs).[2] This is achieved by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and cleaved caspase-3.[2]

-

Promotion of Monocyte Adhesion: POVPC activates endothelial cells to bind with monocytes, a critical step in the infiltration of inflammatory cells into the arterial wall.[3][4] This effect can be concentration-dependent, with POVPC at concentrations between 10⁻⁶ and 10⁻⁷ mol/L activating endothelial cells.[3]

Macrophages

Macrophages play a central role in the inflammatory response within atherosclerotic lesions and are the precursors to foam cells.

-

Receptor-Mediated Activation: POVPC interacts with several receptors on macrophages to initiate pro-inflammatory signaling.

-

Platelet-Activating Factor Receptor (PAF-R): POVPC binds to PAF-R on human macrophages, leading to intracellular calcium fluxes and the altered transcription of numerous pro-inflammatory and pro-atherogenic genes.[5] However, some studies suggest that POVPC signals only partially through PAF-R, implying the involvement of other receptors.[5]

-

CD36: As a component of OxLDL, POVPC is recognized by the scavenger receptor CD36.[6] This interaction is crucial for the uptake of OxLDL by macrophages, leading to lipid accumulation and the formation of foam cells, a hallmark of atherosclerotic lesions.[6][7]

-

Toll-Like Receptors (TLRs): Oxidized phospholipids, including components like POVPC, can activate TLR2 and TLR4, contributing to the inflammatory response in macrophages.[6][8][9]

-

-

Pro-inflammatory Gene Expression: The binding of POVPC to its receptors on macrophages triggers signaling cascades that result in the increased expression of pro-inflammatory cytokines, such as Interleukin-8 (IL-8).[5][10]

Vascular Smooth Muscle Cells (VSMCs)

The behavior of VSMCs is critical in both the progression and stability of atherosclerotic plaques. POVPC influences VSMC phenotype and function in a detrimental way.

-

Induction of Apoptosis and Inhibition of Proliferation: POVPC has cytotoxic effects on VSMCs, inhibiting their proliferation and inducing apoptosis.[1][11] This can contribute to plaque instability by reducing the number of cells that form the protective fibrous cap. POVPC is a more potent inducer of apoptosis than the related oxidized phospholipid PGPC.[1]

-

Promotion of Vascular Calcification via Ferroptosis: Recent evidence indicates that POVPC promotes the osteogenic differentiation of VSMCs, leading to vascular calcification, a feature of advanced and complicated atherosclerotic plaques.[12] This process is mediated by the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by increased oxidative stress and lipid peroxidation.[9][12] POVPC treatment increases the expression of osteogenic markers like Runx2 and BMP2 in VSMCs.[12]

Signaling Pathways Modulated by POVPC

The diverse cellular effects of POVPC are underpinned by its ability to modulate multiple intracellular signaling pathways.

POVPC-Induced Endothelial Dysfunction Pathway

POVPC-Induced Macrophage Inflammatory Activation

POVPC Effects on Vascular Smooth Muscle Cells

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the effects of POVPC.

Table 1: Effects of POVPC on Endothelial Cells

| Parameter Measured | Cell Type | POVPC Concentration | Observed Effect | Reference |

| NO Production | HUVECs | 20 µg/mL | Significant decrease | [2] |

| Superoxide (O2-) Generation | HUVECs | 20 µg/mL | Significant increase | [2] |

| p-Akt (Ser473) Expression | HUVECs | 20 µg/mL | Significant decrease | [2] |

| p-eNOS (Ser1177) Expression | HUVECs | 20 µg/mL | Significant decrease | [2] |

| p-eNOS (Thr495) Expression | HUVECs | 20 µg/mL | Significant increase | [2] |

| Caspase-3 Activity | HUVECs | 20 µg/mL | Significant increase | [2] |

| Monocyte Binding | HUVECs | 10⁻⁷ - 10⁻⁶ mol/L | Activation of binding | [3] |

Table 2: Effects of POVPC on Macrophages and VSMCs

| Parameter Measured | Cell Type | POVPC Concentration | Observed Effect | Reference |

| IL-8 Gene Activation | Human Macrophages | Not specified | Several-fold activation | [5] |

| Apoptosis | VSMCs | 10-50 µg/mL | Dose-dependent increase | [1] |

| Cell Proliferation | VSMCs | 10-50 µg/mL | Dose-dependent inhibition | [1] |

| Mineralization (Alizarin Red) | VSMCs | 25 µM | Significant increase | [12] |

| Runx2 Expression | VSMCs | 25 µM | Significant increase | [12] |

| BMP2 Expression | VSMCs | 25 µM | Significant increase | [12] |

| Intracellular ROS | VSMCs | 25 µM | Significant increase | [12] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of POVPC.

General Experimental Workflow

VSMC Calcification and Ferroptosis Assay

-

Cell Culture: Vascular smooth muscle cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Osteogenic Differentiation: To induce calcification, cells are cultured in an osteogenic medium (standard medium supplemented with 10 mM β-glycerophosphate and 100 µg/mL ascorbic acid). Cells are treated with POVPC (e.g., 25 µM) for several days.

-

Alizarin Red S Staining: To visualize calcium deposits, cells are fixed with 4% paraformaldehyde, washed, and then stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes. After washing, the stained calcium nodules are photographed. For quantification, the stain is eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance is measured at 562 nm.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS and lipid ROS are measured using fluorescent probes such as DCFH-DA and C11-BODIPY, respectively. Cells are treated with POVPC, incubated with the probe, and analyzed by flow cytometry or fluorescence microscopy.

-

Western Blotting: Protein levels of osteogenic markers (Runx2, BMP2) and ferroptosis-related proteins are assessed by standard Western blotting protocols using specific primary and secondary antibodies.

Endothelial Nitric Oxide (NO) Production Assay

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in endothelial growth medium.

-

POVPC Treatment: Cells are treated with POVPC (e.g., 20 µg/mL) for a specified time (e.g., 24 hours).

-

NO Measurement: Nitric oxide production is indirectly quantified by measuring the concentration of its stable metabolite, nitrite (B80452) (NO₂⁻), in the culture supernatant using the Griess reagent system. A standard curve is generated using known concentrations of sodium nitrite. Absorbance is read at 540 nm.

Conclusion

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a potent, multi-functional lipid mediator that plays a critical role in the pathogenesis of atherosclerosis. By engaging with specific receptors and modulating key signaling pathways in endothelial cells, macrophages, and vascular smooth muscle cells, POVPC orchestrates a complex series of pro-atherogenic events. These include the promotion of endothelial dysfunction, inflammation, foam cell formation, VSMC apoptosis, and vascular calcification. The detailed understanding of POVPC's mechanisms of action provides a solid foundation for the development of novel therapeutic strategies aimed at neutralizing the pathological effects of oxidized phospholipids in cardiovascular disease. Targeting POVPC or its downstream signaling pathways may offer promising avenues for the prevention and treatment of atherosclerosis.

References

- 1. The oxidized phospholipids POVPC and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The oxidized phospholipid POVPC impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. circres.ahajournals.org [circres.ahajournals.org]

- 4. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidized phospholipid: POVPC binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oxidized phospholipid POVPC contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Inflammatory Properties of 1-Palmitoyl-2-(5-Oxovaleroyl)-sn-Glycero-3-Phosphocholine (POVPC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent truncated oxidized phospholipid (OxPL) generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC).[1] Found in high concentrations within atherosclerotic lesions and other sites of chronic inflammation, POVPC is a critical bioactive lipid that modulates a complex array of cellular responses.[2][3] While the effects of OxPLs can be pleiotropic, POVPC is generally recognized as a pro-inflammatory mediator, contributing to the pathogenesis of diseases such as atherosclerosis, acute lung injury, and sepsis.[4][5][6] This document provides an in-depth examination of the core pro-inflammatory mechanisms of POVPC, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Pro-Inflammatory Mechanisms of POVPC

POVPC exerts its pro-inflammatory effects by engaging with multiple cell types, primarily endothelial cells and macrophages, through a variety of signaling pathways. Its actions often involve the induction of adhesion molecules, production of inflammatory cytokines, and generation of oxidative stress.

Effects on Vascular Endothelial Cells

Endothelial dysfunction is a hallmark of vascular inflammation and an early event in atherosclerosis.[7] POVPC directly activates endothelial cells, promoting a pro-inflammatory and pro-atherogenic phenotype.

-

Leukocyte-Specific Adhesion: POVPC selectively increases the binding of monocytes to endothelial cells in a dose-dependent manner, a critical step in the formation of atherosclerotic plaques.[2] This effect is distinct from other inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor (TNF-α) as it does not increase neutrophil adhesion.[2][8] The mechanism involves the induced surface expression of the connecting segment 1 (CS-1) domain of fibronectin, which serves as a monocyte ligand.[2]

-

Inhibition of Neutrophil-Associated Inflammation: Paradoxically, POVPC can also exhibit anti-inflammatory effects by strongly inhibiting LPS-mediated induction of neutrophil binding.[2] This is achieved by suppressing the expression of E-selectin through a protein kinase A (PKA)-dependent pathway that down-regulates NF-κB-dependent transcription.[2]

-

Impairment of Endothelial Function: POVPC contributes to endothelial dysfunction by uncoupling and inhibiting endothelial nitric oxide synthase (eNOS).[7] This leads to decreased nitric oxide (NO) production and an increase in superoxide (B77818) anion (O₂⁻) generation, further promoting a pro-inflammatory and oxidative environment.[7] POVPC also induces endothelial cell apoptosis, compromising the integrity of the vascular barrier.[7][9]

Activation of Macrophages

Macrophages are key players in innate immunity and their activation is central to chronic inflammatory diseases. POVPC is a potent activator of macrophages.

-

Induction of Pro-Inflammatory Cytokines: In macrophages, POVPC treatment leads to the robust upregulation of numerous pro-inflammatory cytokine and chemokine genes, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), TNF-α, Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), IL-1β, and IL-6.[10][11] The induction of TNF-α is particularly rapid, peaking within 45-90 minutes of treatment.[10]

-

NLRP3 Inflammasome Activation: POVPC is a known endogenous danger signal that triggers the activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome in macrophages.[12][13] This multi-protein complex facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[13][14] This activation is dependent on the generation of mitochondrial reactive oxygen species (ROS) resulting from intracellular Ca²⁺ signaling and mitochondrial destabilization.[12][13][15]

Signaling Pathways Modulated by POVPC

The biological effects of POVPC are mediated by its interaction with several cell surface receptors and the subsequent activation of downstream signaling cascades.

-

Toll-Like Receptor (TLR) Signaling: POVPC can modulate signaling through TLR2 and TLR4.[16][17] However, its role is complex. While some studies show it can induce TLR2-dependent inflammatory gene expression, others demonstrate it can inhibit LPS-induced TLR4 signaling by interacting with accessory proteins like CD14 and LPS-Binding Protein (LBP).[16][17][18] This suggests that POVPC can fine-tune the innate immune response to bacterial products.

-

Platelet-Activating-Factor Receptor (PAF-R): POVPC can bind to the PAF-receptor on human macrophages, leading to intracellular calcium fluxes and the transcription of pro-inflammatory genes.[19] However, the signaling output differs from that of PAF itself, as only POVPC induces a strong IL-8 gene activation, suggesting the involvement of other receptors or co-receptors.[19]

-

Lipoxygenase Pathway: The induction of monocyte binding to endothelial cells by POVPC has been linked to the lipoxygenase pathway.[3][8] Inhibition of this pathway, but not the cyclooxygenase pathway, was shown to decrease POVPC-induced monocyte adhesion.[8]

-

eNOS Signaling Cascade: In endothelial cells, POVPC impairs vasodilation by inhibiting the phosphorylation of Akt and eNOS at the activating site (Ser1177) while increasing the phosphorylation of eNOS at the inhibitory site (Thr495).[7] It also reduces the association of eNOS with its stabilizing partner, heat shock protein 90 (HSP90).[7]

Quantitative Data on POVPC Bioactivity

The following tables summarize key quantitative data from published studies, illustrating the dose-dependent pro-inflammatory effects of POVPC.

Table 1: Dose-Dependent Effects of POVPC on Leukocyte Adhesion to Human Aortic Endothelial Cells (HAEC) Data sourced from studies on human aortic endothelial cells treated for 4 hours.[2]

| POVPC Concentration (µg/mL) | Monocyte Adhesion (cells/field) | Neutrophil Adhesion (cells/field) |

| 0 (Control) | 15 ± 5 | 10 ± 3 |

| 10 | 45 ± 8 | 12 ± 4 |

| 20 | 75 ± 12 | 11 ± 5 |

| 40 | 110 ± 15 | 10 ± 4 |

Table 2: Fold Induction of Pro-Inflammatory Genes in THP-1 Macrophages by POVPC Data represents maximal fold increase in mRNA levels following treatment with 50 µg/mL POVPC.[10]

| Gene | Maximal Fold Induction | Time to Peak Expression (min) |

| GM-CSF | ~100 | > 180 |

| TNF-α | ~60 | 45 - 90 |

| IL-8 | ~50 | 90 - 180 |

| IL-1β | > 10 | 180 |

| MCP-1 | > 10 | > 180 |

| IL-6 | > 10 | > 180 |

Table 3: Effects of POVPC on Endothelial Function in Human Umbilical Vein Endothelial Cells (HUVECs) Data from HUVECs treated with POVPC.[7]

| Parameter | Effect of POVPC Treatment |

| NO Production | Significantly decreased |

| Superoxide (O₂⁻) Generation | Significantly increased |

| Akt Phosphorylation (Ser473) | Inhibited |

| eNOS Phosphorylation (Ser1177) | Inhibited |

| eNOS Phosphorylation (Thr495) | Increased |

| eNOS-HSP90 Association | Reduced |

Key Experimental Protocols

The investigation of POVPC's bioactivity relies on a range of established cell and molecular biology techniques.

Cell Culture and Stimulation

-

Endothelial Cells: Human Aortic Endothelial Cells (HAEC) or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used. They are cultured in appropriate media (e.g., M199 or EGM-2) supplemented with growth factors and fetal bovine serum (FBS). For stimulation experiments, cells are grown to confluence and treated with POVPC (typically 10-50 µg/mL, sourced from suppliers like Avanti Polar Lipids) dissolved in an appropriate vehicle (e.g., ethanol) for specified time periods (e.g., 4-24 hours).[2][7]

-

Macrophages: Primary bone marrow-derived macrophages (BMDMs) from mice or human monocytic cell lines like THP-1 are used.[10][13] THP-1 cells are differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). Cells are then treated with POVPC. For inflammasome studies, a two-step stimulation is often required: priming with LPS (to induce pro-IL-1β expression) followed by treatment with POVPC to activate the NLRP3 inflammasome.[12][13]

Leukocyte Adhesion Assay

-

Culture endothelial cells to confluence in multi-well plates.

-

Treat endothelial cells with various concentrations of POVPC for 4 hours.

-

Isolate human monocytes or neutrophils from fresh blood using density gradient centrifugation.

-

Label leukocytes with a fluorescent dye (e.g., Calcein-AM).

-

Add a suspension of labeled leukocytes to the treated endothelial cell monolayer and incubate for a short period (e.g., 30 minutes) under static conditions.

-

Gently wash away non-adherent cells.

-

Quantify adherent leukocytes by fluorescence microscopy or a fluorescence plate reader.[2]

Gene Expression Analysis by qRT-PCR

-

Treat macrophages or endothelial cells with POVPC for the desired time course.

-

Lyse cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit).

-

Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes (e.g., TNF, IL6, IL1B, NLRP3) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.[10]

NLRP3 Inflammasome Activation Assay

-

Prime macrophages (e.g., BMDMs) with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Stimulate the primed cells with POVPC (e.g., 50-100 µg/mL) for 1-6 hours.[20]

-

Collect the cell culture supernatant and cell lysates.

-

Analyze the supernatant for secreted IL-1β and IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analyze the supernatant and lysates for cleaved caspase-1 (p10 or p20 subunit) and cleaved IL-1β by Western blot to confirm inflammasome processing.[13]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow associated with POVPC's pro-inflammatory activity.

Conclusion and Future Directions

POVPC is a multifaceted oxidized phospholipid that plays a significant, predominantly pro-inflammatory role in the context of chronic inflammatory diseases. Its ability to selectively recruit monocytes, activate macrophages to produce a cascade of cytokines, and trigger inflammasome activation places it at a critical nexus of disease pathogenesis, particularly in atherosclerosis. The dual nature of its interaction with TLR signaling, where it can both activate and inhibit inflammatory responses, highlights the complexity of the lipid-mediated inflammatory environment.

For drug development professionals, the signaling pathways activated by POVPC present several potential therapeutic targets. Inhibiting POVPC's interaction with its receptors, modulating downstream effectors like the NLRP3 inflammasome, or targeting the enzymatic pathways that lead to its formation could offer novel strategies for mitigating chronic inflammation. Further research is required to fully elucidate the complete repertoire of receptors for POVPC and to understand how its effects are modulated by the broader lipidomic and inflammatory context in vivo.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Endothelial Cell Regulation by Phospholipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]

- 6. The Levels of Oxidized Phospholipids in High-Density Lipoprotein During the Course of Sepsis and Their Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oxidized phospholipid POVPC impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-PALMITOYL-2-(5-OXOVALEROYL)-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | 121324-31-0 [chemicalbook.com]

- 10. Reductive metabolism increases the proinflammatory activity of aldehyde phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive metabolism increases the proinflammatory activity of aldehyde phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidized phosphatidylcholine induces the activation of NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Interactions between PCSK9 and NLRP3 inflammasome signaling in atherosclerosis [frontiersin.org]

- 15. Lipid regulation of NLRP3 inflammasome activity through organelle stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxidized phospholipid: POVPC binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lipid-protein interactions regulating the canonical and the non-canonical NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of POVPC Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent oxidized phospholipid (OxPL) that has garnered significant attention in biomedical research due to its critical role in the pathophysiology of various inflammatory diseases, most notably atherosclerosis. As a key component of oxidized low-density lipoprotein (oxLDL), POVPC acts as a damage-associated molecular pattern (DAMP), initiating and propagating inflammatory responses in the vasculature. This technical guide provides a comprehensive overview of the discovery and history of POVPC research, detailing its biological functions, the signaling pathways it modulates, and the experimental methodologies used for its investigation. Quantitative data are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Discovery and Historical Perspective

The journey to understanding the significance of POVPC is intrinsically linked to the broader history of research into lipid oxidation and its role in disease.

Early Observations of Oxidized Lipids: The concept that lipid oxidation is a crucial event in atherogenesis began to take shape in the mid-20th century. Early studies focused on the presence of lipid peroxidation products in atherosclerotic lesions. However, the specific molecular species responsible for the pro-inflammatory effects of oxidized lipoproteins remained elusive for many years.

Identification within Oxidized LDL: A pivotal moment in POVPC research was its identification as a major bioactive component of minimally modified LDL (MM-LDL) and more extensively oxidized LDL.[1] Researchers demonstrated that the biological activities of oxLDL, such as the induction of monocyte binding to endothelial cells, could be attributed to its phospholipid fraction. Through meticulous biochemical separation and characterization, POVPC was identified as one of the key culprits.[2]

Key Milestones in POVPC Research:

| Year | Milestone | Key Researchers/Groups | Significance |

| 1990s | Identification of oxidized phospholipids (B1166683) as the active components of minimally oxidized LDL.[2] | Witztum and Steinberg groups | Shifted the focus from generalized lipid peroxidation to specific bioactive oxidized phospholipid species. |

| Late 1990s - Early 2000s | Characterization of POVPC as a specific oxidized phospholipid in oxLDL and atherosclerotic lesions.[1] | Multiple independent groups | Established POVPC as a relevant pathological molecule in vivo. |

| Early 2000s | Elucidation of the pro-inflammatory and pro-apoptotic effects of POVPC on vascular cells.[1][3] | Various research teams | Began to unravel the cellular mechanisms underlying POVPC's contribution to atherosclerosis. |

| Mid 2000s - 2010s | Identification of scavenger receptors like CD36 and SR-B1 as key mediators of POVPC's cellular effects.[4][5] | Numerous researchers | Provided a molecular basis for how cells recognize and respond to POVPC. |

| 2010s - Present | Investigation of POVPC's role in diverse signaling pathways, including TLRs, eNOS uncoupling, and ferroptosis.[6][7][8] | Expanding field of researchers | Revealed the multifaceted nature of POVPC's biological activities and its potential as a therapeutic target. |

Biological Activities of POVPC

POVPC exerts a wide range of biological effects on various cell types, contributing to the initiation and progression of atherosclerosis and other inflammatory conditions.

Effects on Vascular Cells

Endothelial Cells: POVPC is a potent activator of endothelial cells, leading to a pro-inflammatory and pro-thrombotic phenotype. It induces the expression of adhesion molecules, such as VCAM-1 and ICAM-1, which facilitates the recruitment of leukocytes to the vessel wall. Furthermore, POVPC impairs endothelial function by uncoupling endothelial nitric oxide synthase (eNOS), leading to decreased nitric oxide (NO) bioavailability and increased production of superoxide (B77818) anions.[8] This endothelial dysfunction is a critical early event in atherosclerosis.

Vascular Smooth Muscle Cells (VSMCs): In VSMCs, POVPC has been shown to inhibit proliferation and induce apoptosis, which can contribute to plaque instability.[1][3] More recent evidence also suggests that POVPC can promote the osteogenic differentiation of VSMCs, a key process in vascular calcification.[6]

Effects on Immune Cells

Macrophages: Macrophages play a central role in the uptake of oxLDL and the formation of foam cells, a hallmark of atherosclerotic lesions. POVPC is a key ligand for scavenger receptors on macrophages, most notably CD36, which mediates the internalization of POVPC-containing lipoproteins.[4] This uptake triggers a cascade of inflammatory signaling within the macrophage, leading to the production of pro-inflammatory cytokines and chemokines.

Signaling Pathways Modulated by POVPC

POVPC's diverse biological effects are mediated through its interaction with a variety of cell surface receptors and its influence on intracellular signaling cascades.

Scavenger Receptor Signaling

The interaction of POVPC with scavenger receptors, particularly CD36, is a critical initiating event in its pro-atherogenic signaling.

Caption: POVPC signaling through the CD36 scavenger receptor in macrophages.

Toll-Like Receptor (TLR) Signaling

POVPC can also engage with Toll-like receptors, particularly TLR2 and TLR4, to initiate inflammatory responses. This interaction highlights the role of POVPC as a DAMP, activating innate immune signaling pathways.

Caption: POVPC-mediated activation of Toll-like receptor signaling.

Endothelial Nitric Oxide Synthase (eNOS) Uncoupling

In endothelial cells, POVPC contributes to endothelial dysfunction by uncoupling eNOS, shifting its enzymatic activity from NO production to superoxide generation.

Caption: Mechanism of POVPC-induced eNOS uncoupling in endothelial cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of POVPC.

Table 1: Effects of POVPC on Cell Viability and Apoptosis

| Cell Type | POVPC Concentration | Incubation Time | Effect | Reference |

| Vascular Smooth Muscle Cells | 50 µM | 24 hours | Increased apoptosis | [1][3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 25 µM | 48 hours | Increased apoptosis | [8] |

| RAW 264.7 Macrophages | 50 µM | 24 hours | Decreased cell viability | [9] |

Table 2: POVPC-Induced Changes in Gene and Protein Expression

| Cell Type | Target Molecule | POVPC Concentration | Change in Expression | Reference |

| HUVECs | VCAM-1 | 10 µg/mL | Upregulation | [10] |

| HUVECs | eNOS (phosphorylated at Ser1177) | 25 µM | Downregulation | [8] |

| Macrophages | IL-6 | 50 µg/mL | Upregulation | [11] |

| VSMCs | Runx2 | 3 µg/mL | Upregulation | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in POVPC research.

Preparation and Handling of POVPC

Synthesis: POVPC is typically synthesized by the ozonolysis of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), followed by purification using high-performance liquid chromatography (HPLC).[12]

Storage and Handling: POVPC is susceptible to further oxidation and degradation. It should be stored under an inert atmosphere (e.g., argon) at -80°C. For cell culture experiments, a stock solution is typically prepared in a suitable solvent like ethanol (B145695) or DMSO and then diluted in culture medium immediately before use.

Cell Culture and Treatment

Cell Lines: Common cell lines used in POVPC research include human umbilical vein endothelial cells (HUVECs), rat aortic smooth muscle cells (A7r5), and murine macrophage-like cells (RAW 264.7).

Treatment Protocol:

-

Culture cells to the desired confluency in appropriate growth medium.

-

Prepare a fresh dilution of POVPC from a stock solution into serum-free or low-serum medium.

-

Aspirate the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the POVPC-containing medium to the cells and incubate for the desired time period at 37°C in a humidified incubator with 5% CO2.

-

Control cells should be treated with the vehicle (e.g., ethanol or DMSO) at the same final concentration as the POVPC-treated cells.

Measurement of Apoptosis

Annexin V/Propidium Iodide (PI) Staining:

-

After POVPC treatment, collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Proteins

-

Lyse POVPC-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-eNOS, total eNOS, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of eNOS Uncoupling

DHE Staining for Superoxide Production:

-

Culture endothelial cells on glass coverslips and treat with POVPC.

-

Incubate the cells with dihydroethidium (B1670597) (DHE) in a light-protected environment.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides.

-